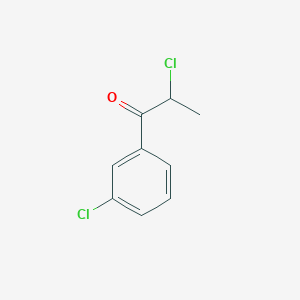

2-Chloro-1-(3-chlorophenyl)propan-1-one

Description

2-Chloro-1-(3-chlorophenyl)propan-1-one (C₉H₈Cl₂O, MW: 203.07 g/mol) is a dichlorinated aromatic ketone with a chlorine atom at the 2-position of the propanone chain and a meta-chlorophenyl group. It serves as a critical intermediate in synthesizing (S)-2-chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol used in anticancer drug development targeting IGF-1 receptor inhibitors . Its structural features, including the electron-withdrawing chlorine substituents, influence its reactivity and enantioselective reduction by microbial ketoreductases, achieving up to 100% enantiomeric excess (e.e.) in optimized enzymatic processes .

Properties

IUPAC Name |

2-chloro-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIOMKNHDYJAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477899 | |

| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-41-3 | |

| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process begins with the generation of an acylium ion (RCO⁺) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion reacts with 3-chlorobenzene, forming a sigma complex intermediate. Subsequent deprotonation yields the acylated product. The chlorine substituent on the benzene ring directs the electrophilic attack to the meta position due to its electron-withdrawing inductive effect, ensuring regioselectivity.

Experimental Protocol

-

Reagents :

-

3-Chlorobenzene (1.0 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

Anhydrous AlCl₃ (1.5 equiv)

-

Dichloromethane (solvent)

-

-

Procedure :

-

Dissolve 3-chlorobenzene in anhydrous dichloromethane under nitrogen atmosphere.

-

Gradually add AlCl₃ while maintaining the temperature at 0–5°C.

-

Slowly introduce chloroacetyl chloride via dropping funnel.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction with ice-cold water, extract with dichloromethane, and purify via vacuum distillation.

-

Yield : 68–72%.

Optimization Strategies

-

Temperature Control : Maintaining sub-5°C conditions minimizes side reactions such as polyacylation.

-

Solvent Purity : Anhydrous solvents prevent hydrolysis of the acylium ion.

-

Catalyst Stoichiometry : Excess AlCl₃ (1.5 equiv) ensures complete acylium ion formation.

Chlorination of 1-(3-Chlorophenyl)propan-1-one

Direct chlorination of 1-(3-chlorophenyl)propan-1-one offers an alternative route, particularly useful for large-scale production.

Chlorinating Agents

-

Thionyl Chloride (SOCl₂) : Converts the ketone to its α-chloro derivative via nucleophilic substitution.

-

Phosphorus Pentachloride (PCl₅) : Provides a more aggressive chlorination pathway, suitable for substrates with steric hindrance.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 6–8 hours |

| Molar Ratio (Ketone:PCl₅) | 1:1.2 |

Yield : 75–80%.

Side Reactions and Mitigation

-

Over-Chlorination : Controlled reagent addition and temperature prevent di- or tri-chlorination.

-

Oxidation Byproducts : Use of inert atmosphere (N₂) avoids ketone oxidation to carboxylic acids.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>95%).

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer, reduced reaction time, and minimized byproduct formation.

-

Typical Setup :

-

Two-stream system: 3-chlorobenzene and chloroacetyl chloride fed separately into a reactor column packed with AlCl₃.

-

Residence time: 30 minutes.

-

Output purification via fractional distillation.

-

Throughput : 500–700 kg/day.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 92–95 | 120–150 | Moderate |

| Direct Chlorination | 75–80 | 95–98 | 90–110 | High |

Key Findings :

-

Direct chlorination offers superior yield and cost efficiency, making it preferred for industrial applications.

-

Friedel-Crafts acylation remains valuable for small-scale, high-purity synthesis.

Recent Advances in Green Chemistry

Emerging methodologies focus on reducing reliance on hazardous reagents:

Biocatalytic Approaches

-

Enzymatic Chlorination : Ketoreductases engineered to catalyze α-chlorination under mild conditions (pH 7.0, 25°C).

-

Advantages : Eliminates need for toxic chlorinating agents; enantioselectivity up to 99% e.e..

Solvent-Free Synthesis

-

Microwave-Assisted Reactions : Reduce reaction time from hours to minutes while maintaining yields >70%.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: 2-Chloro-1-(3-chlorophenyl)propan-1-ol.

Oxidation: 2-Chloro-1-(3-chlorophenyl)propanoic acid.

Scientific Research Applications

2-Chloro-1-(3-chlorophenyl)propan-1-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered physiological responses .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-1-(4-chlorophenyl)propan-1-one

- Structure : The para-chlorophenyl isomer differs in the position of the aromatic chlorine (4-position instead of 3-position).

- Safety Profile: Predicted to be carcinogenic, mutagenic, or reprotoxic (CMR-positive) in QSAR models, though experimental validation was inconclusive due to volatility issues during testing .

Halogen-Substituted Analogs: 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Structure: Bromine replaces chlorine at the propanone 2-position, with an additional methyl group on the phenyl ring.

- Molecular Weight : Higher (MW: ~255.5 g/mol) due to bromine’s larger atomic mass.

- Impact : Bromine’s polarizability and size may enhance lipophilicity and binding affinity in biological systems, while the methyl group could further modulate solubility .

Hydroxylated Derivatives: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one

- Structure : Features a hydroxyl group adjacent to the aromatic chlorine.

- Molecular Weight : 184.62 g/mol, lower than the target compound due to the absence of a second chlorine.

Amino-Substituted Analogs: 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC)

- Structure: Contains a methylamino group instead of the second chlorine.

- Application: A synthetic cathinone with stimulant effects, classified as a new psychoactive substance (NPS). Its enantiomers [(R)- and (S)-3-CMC] exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

- Key Contrast: The amino group introduces basicity and hydrogen-bonding capacity, diverging from the purely lipophilic nature of the dichlorinated parent compound.

Piperazine-Modified Analog: 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

- Structure : Replaces the 3-chlorophenyl group with a 4-ethylpiperazine moiety.

- Molecular Weight : 204.7 g/mol, slightly higher due to the nitrogen-rich substituent.

- Application : Likely used as a building block in drug discovery, where the piperazine ring enhances solubility and modulates receptor affinity .

Reduced Form: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone

- Structure : The ketone is reduced to a secondary alcohol.

- Application : An impurity in bupropion synthesis, highlighting how redox state influences biological activity (e.g., transitioning from a ketone intermediate to an active pharmaceutical ingredient) .

Comparative Data Table

Key Structural and Functional Insights

- Chlorine Position : Meta-substitution on the phenyl ring (target compound) vs. para-substitution () alters electronic effects and steric hindrance, influencing enzymatic reduction efficiency and metabolite formation .

- Functional Group Addition: Hydroxyl or amino groups introduce hydrogen-bonding sites, affecting solubility and biological activity (e.g., 3-CMC’s stimulant effects vs. the inert intermediate role of the parent ketone) .

Biological Activity

2-Chloro-1-(3-chlorophenyl)propan-1-one, also known as a synthetic compound used primarily in organic synthesis, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The compound has the following physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2O |

| Molecular Weight | 215.09 g/mol |

| Boiling Point | Approximately 240 °C |

| Appearance | Colorless to light yellow liquid |

| Purity | >95% (GC) |

These properties indicate its stability and suitability for laboratory applications, particularly in organic synthesis where it serves as a versatile building block.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

The compound primarily acts through electrophilic aromatic substitution reactions. The presence of chlorine atoms enhances the electron-withdrawing capacity of the phenyl ring, increasing its reactivity towards nucleophiles. This mechanism is crucial for its role in synthesizing various biologically active compounds.

Case Studies

Several case studies provide insight into the biological implications of substances structurally related to this compound:

- Neurotoxicity Reports : In a clinical setting, users of related compounds reported severe side effects such as hyperventilation and agitation after consumption, indicating significant neurotoxic potential .

- Autopsy Findings : Autopsies involving substances like 3-CMC revealed pulmonary edema and signs of cardiac stress, suggesting that compounds in this class can lead to serious health complications, including acute cardiac failure .

Synthesis and Applications

The synthesis of this compound typically involves Friedel-Crafts acylation processes. Its application as a precursor in synthesizing more complex molecules makes it valuable in pharmaceutical chemistry. The compound's versatility allows chemists to explore various synthetic pathways that can lead to new therapeutic agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-chloro-1-(3-chlorophenyl)propan-1-one be optimized to minimize side reactions?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or chlorination of 1-(3-chlorophenyl)propan-1-one using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). To optimize yield and purity:

- Use anhydrous dichloromethane as a solvent to reduce hydrolysis of the chlorinating agent.

- Maintain low temperatures (0–5°C) to suppress poly-chlorination or ring chlorination byproducts .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and impurities.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and the carbonyl carbon (δ ~200 ppm). The chlorine substituents induce deshielding in adjacent protons.

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 215.09 (C₉H₈Cl₂O⁺) and fragments corresponding to Cl loss (e.g., m/z 180 [M-Cl⁺]) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The α-chloro ketone group is highly electrophilic.

- Ammonolysis : React with NH₃ in ethanol to form 1-(3-chlorophenyl)-2-aminopropan-1-one.

- Grignard Reactions : Add methylmagnesium bromide to the carbonyl group, yielding tertiary alcohols.

- Reduction : Use NaBH₄ to reduce the ketone to 2-chloro-1-(3-chlorophenyl)propan-1-ol, preserving the Cl substituents .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chlorine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Analysis :

- The 3-chlorophenyl group directs EAS to the meta position due to the −Cl group’s inductive electron-withdrawing effect. Computational studies (DFT) can model charge distribution to predict regioselectivity.

- Compare with analogs (e.g., 2-chloro-1-(4-chlorophenyl)propan-1-one) to assess substituent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : While some studies suggest neurotoxic potential (e.g., agitation and cardiac stress in analogs like 3-CMC ), others highlight enzyme inhibition (e.g., adrenaline uptake modulation ).

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., zebrafish) to isolate direct vs. metabolite-driven effects.

- Analytical Validation : Cross-validate LC-MS/MS data to confirm compound stability in biological matrices .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like monoamine oxidases. The chloro groups may form halogen bonds with active-site residues.

- QSAR Modeling : Corrogate substituent effects (e.g., Cl position) with activity data from analogs to build predictive toxicity models .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in acetone/hexane. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- Powder XRD : Analyze polymorphism or hydrate formation under varying humidity .

Comparative and Safety Studies

Q. How does this compound compare to its brominated analog in synthetic applications?

- Experimental Comparison :

- Reactivity : The Br analog (2-bromo-1-(3-chlorophenyl)propan-1-one) undergoes faster nucleophilic substitution due to Br’s lower bond dissociation energy.

- Synthetic Utility : Brominated derivatives are preferred in Suzuki couplings, while chlorinated versions excel in cost-effective bulk synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- Toxicity Data : While direct data are limited, structural analogs (e.g., 3-CMC) show acute toxicity (LD₅₀ ~150 mg/kg in rodents). Assume similar hazards.

- PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates.

- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.